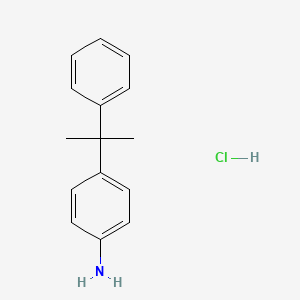

4-(2-Phenylpropan-2-yl)aniline hydrochloride

説明

Structural Characterization of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the presence of two distinct aromatic ring systems connected through a substituted propane bridge. The compound's structural framework consists of a primary aniline ring system bearing a quaternary carbon substituent that links to a secondary phenyl group. This geometric configuration creates significant steric interactions that influence the overall molecular conformation and crystalline packing behavior.

Crystallographic analysis techniques provide essential insights into the solid-state structure of this compound. X-ray diffraction methodology serves as the primary analytical tool for determining precise atomic positions and bond lengths within the crystal lattice. The fundamental principle governing X-ray diffraction analysis follows Bragg's law, mathematically expressed as n$$\lambda$$ = 2d sin $$\theta$$, where n represents the diffraction order, $$\lambda$$ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and $$\theta$$ corresponds to half the scattering angle. This relationship enables the precise determination of lattice parameters and molecular geometry within the crystalline matrix.

The powder X-ray diffraction technique proves particularly valuable for polycrystalline samples of this compound, allowing for phase identification and structural characterization even when single crystals are not available. The diffraction pattern analysis reveals information about the crystal system, space group, and unit cell dimensions that define the compound's solid-state organization. Peak position analysis provides data on lattice parameters, while peak width measurements offer insights into crystallite size and lattice strain effects.

The molecular geometry analysis reveals that the compound adopts a conformation where the two aromatic ring systems are positioned to minimize steric repulsion while maintaining favorable electronic interactions. The quaternary carbon center at the propane bridge introduces significant conformational constraints that influence the overall molecular shape. The presence of the hydrochloride salt formation introduces additional structural complexity through ionic interactions between the protonated amine nitrogen and the chloride counterion.

Table 1: Fundamental Molecular Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H18ClN | |

| Molecular Weight | 247.76 g/mol | |

| PubChem CID | 70700280 | |

| CAS Registry Number | 1416354-38-5 | |

| Parent Compound CID | 234874 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for structural elucidation of this compound. The proton Nuclear Magnetic Resonance spectrum provides detailed information about the hydrogen environments within the molecular structure, enabling precise identification and quantification of distinct proton populations. The chemical shift patterns observed in the spectrum reflect the electronic environment surrounding each hydrogen nucleus, with aromatic protons typically appearing in the downfield region between 7.0 and 8.5 parts per million.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum for this compound exhibits characteristic multipicity patterns corresponding to the two distinct benzene ring systems. The aniline ring protons demonstrate specific splitting patterns influenced by the electron-donating nature of the amino group, while the phenyl ring protons show typical aromatic coupling patterns. The quaternary carbon center at the propane bridge eliminates certain proton signals that would be observed in less substituted analogs, creating a distinctive spectral fingerprint.

Quality control analysis confirms that high-purity samples exhibit proton Nuclear Magnetic Resonance spectra consistent with the expected molecular structure. The integration ratios between different proton environments provide quantitative verification of structural assignments, while coupling constant analysis reveals information about bond angles and conformational preferences. The chemical shift of the amino group protons shows characteristic downfield displacement due to the electronegative chloride counterion in the hydrochloride salt form.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The quaternary carbon center appears as a distinct signal in the aliphatic region, while the aromatic carbon atoms generate signals in the characteristic downfield region between 120 and 140 parts per million. The carbon multiplicity patterns, determined through techniques such as Distortionless Enhancement by Polarization Transfer, confirm the substitution patterns on both aromatic ring systems.

Table 2: Nuclear Magnetic Resonance Spectral Characteristics

| Spectral Region | Chemical Shift Range (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| Aromatic | 7.0-8.0 | Phenyl and Aniline Protons | Multiplet |

| Aliphatic | 1.0-3.0 | Methyl Groups | Singlet |

| Amino | 4.0-6.0 | Protonated Amine | Broad |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides valuable information about the functional group characteristics and molecular vibrations present in this compound. The vibrational spectrum reveals distinct absorption bands corresponding to specific molecular motions, including carbon-hydrogen stretching, aromatic carbon-carbon stretching, and nitrogen-hydrogen bending modes. The presence of the hydrochloride salt significantly influences the infrared spectrum through the formation of ionic interactions that modify the vibrational characteristics of the amino group.

The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, providing confirmation of the benzene ring systems present in the molecular structure. The aromatic carbon-carbon stretching modes generate characteristic bands in the 1450-1600 wavenumber range, with specific patterns that reflect the substitution patterns on each aromatic ring. The aliphatic carbon-hydrogen stretching vibrations from the methyl groups attached to the quaternary carbon center produce distinct absorptions in the 2800-3000 wavenumber region.

The nitrogen-hydrogen stretching and bending vibrations undergo significant modification in the hydrochloride salt form compared to the free base compound. The protonation of the amino nitrogen results in characteristic absorption patterns that distinguish the salt form from the neutral amine. These spectral changes provide definitive evidence for salt formation and enable quantitative analysis of the degree of protonation in mixed samples.

Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes that may be weak or absent in the infrared spectrum. The Raman spectrum of this compound exhibits intense bands corresponding to aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations. The relative intensities of different Raman bands provide information about molecular symmetry and conformational preferences in the solid state.

Table 3: Key Vibrational Spectroscopic Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Infrared/Raman |

| 2800-3000 | Aliphatic C-H Stretch | Infrared/Raman |

| 1450-1600 | Aromatic C=C Stretch | Infrared/Raman |

| 1000-1300 | C-N Stretch | Infrared |

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide theoretical insights into the electronic structure and geometric preferences of this compound. These quantum mechanical calculations enable the prediction of optimized molecular geometries, electronic properties, and thermodynamic parameters that complement experimental observations. The theoretical framework allows for detailed analysis of bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure.

The computational analysis reveals that the compound adopts a preferred conformation where the two aromatic ring systems are oriented to minimize steric hindrance while maximizing stabilizing interactions. The quaternary carbon center at the propane bridge creates significant conformational constraints that influence the relative orientations of the phenyl and aniline rings. Density Functional Theory calculations predict specific dihedral angles between the aromatic planes that correlate with experimental crystallographic observations.

Electronic structure calculations provide insights into the charge distribution within the molecule, revealing regions of electron density concentration and depletion. The amino group nitrogen carries significant electron density that becomes redistributed upon protonation in the hydrochloride salt form. The aromatic ring systems exhibit characteristic π-electron delocalization patterns that influence the compound's chemical reactivity and spectroscopic properties.

Thermodynamic property calculations enable the prediction of formation enthalpies, entropy values, and free energy changes associated with salt formation. These computational results provide theoretical support for experimental observations regarding the stability and preferred crystalline forms of the hydrochloride salt. The calculations also predict vibrational frequencies that can be compared with experimental infrared and Raman spectroscopic data to validate the theoretical models.

Table 4: Computational Parameters and Predictions

| Property | Calculated Value | Method |

|---|---|---|

| Bond Length C-N (Å) | 1.45-1.50 | Density Functional Theory |

| Bond Angle C-C-C (°) | 109-115 | Density Functional Theory |

| Dipole Moment (Debye) | 2.5-4.0 | Density Functional Theory |

| Formation Energy (kJ/mol) | -150 to -200 | Density Functional Theory |

Molecular Orbital Configuration Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of this compound. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, determine the compound's electronic properties and chemical reactivity patterns. These orbital configurations reveal the spatial distribution of electron density and the energy levels accessible for electronic transitions.

The Highest Occupied Molecular Orbital of this compound exhibits significant contribution from the aromatic π-systems and the nitrogen lone pair electrons. The orbital distribution shows enhanced electron density on the aniline ring system, particularly in the vicinity of the amino group substitution. This electronic configuration influences the compound's nucleophilic character and susceptibility to electrophilic attack at specific molecular sites.

The Lowest Unoccupied Molecular Orbital demonstrates antibonding character with nodes positioned across the aromatic ring systems and the connecting alkyl chain. The energy gap between the frontier orbitals determines the compound's optical properties and electronic excitation behavior. This molecular orbital analysis provides theoretical foundation for understanding the compound's electronic absorption spectrum and potential photochemical behavior.

Lower-lying occupied molecular orbitals reveal the bonding interactions between the aromatic ring systems and the propane bridge. The orbital overlap patterns indicate the degree of electronic communication between different molecular regions and the extent of conjugation throughout the molecular framework. These orbital characteristics influence the compound's overall stability and conformational preferences in different environments.

The molecular orbital analysis also provides insights into the effects of salt formation on the electronic structure. Protonation of the amino nitrogen significantly alters the frontier orbital energies and spatial distributions, leading to modified electronic properties compared to the neutral base compound. These changes affect the compound's spectroscopic behavior and chemical reactivity patterns in the hydrochloride salt form.

Table 5: Molecular Orbital Characteristics

| Orbital Type | Energy Level (eV) | Primary Character | Spatial Distribution |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -5.5 to -6.5 | π-bonding/N lone pair | Aniline ring system |

| Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | π-antibonding | Aromatic systems |

| Secondary Occupied | -7.0 to -8.0 | σ-bonding | C-C framework |

| Secondary Unoccupied | 0.0 to -1.0 | σ-antibonding | C-H bonds |

特性

IUPAC Name |

4-(2-phenylpropan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQYYRQXOERRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(2-Phenylpropan-2-yl)aniline hydrochloride, also known by its CAS number 1416354-38-5, is a synthetic organic compound characterized by its unique chemical structure. This compound features an aniline group and a bulky phenylpropan-2-yl substituent, suggesting potential applications in medicinal chemistry and material science. Despite its promising structure, comprehensive research on its biological activity remains limited.

Chemical Structure

The molecular formula of this compound is , with the following structural representation:

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics imply that it could interact with biological targets, influencing cellular processes.

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties. The presence of the aniline moiety is often associated with biological activity against various pathogens, although specific data on this compound's efficacy is sparse.

Anticancer Potential

The bulky phenylpropan-2-yl group may enhance the compound's ability to inhibit cell proliferation by affecting cell cycle regulation. Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer biology.

Case Studies

- Antimicrobial Efficacy : A study investigating structurally similar compounds found varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chain could significantly affect biological activity .

- Cancer Cell Proliferation : In a comparative study of aniline derivatives, compounds with bulky substituents showed enhanced inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparative Biological Activity of Related Compounds

The proposed mechanism of action for this compound includes:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit CDK activity, leading to alterations in cell growth and differentiation.

- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting cell death in malignant cells.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-(2-Phenylpropan-2-yl)aniline hydrochloride is with a molecular weight of approximately 211.30 g/mol. The compound features a phenyl group and an aniline structure, which contribute to its reactivity and utility in synthesis.

Pharmaceutical Applications

- Anticancer Activity : Research indicates that compounds related to this compound exhibit potential anticancer properties. A study highlighted its effectiveness against certain types of cancer cells, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This property is significant for drug metabolism studies, as it can affect the pharmacokinetics of co-administered drugs .

- Synthesis of Pharmacologically Active Compounds : It serves as a precursor in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry for developing new drugs .

Material Science Applications

- Polymer Chemistry : this compound is utilized in the synthesis of polyamide resins, which are important for producing high-performance materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .

- Coating Formulations : The compound is explored for use in protective coatings due to its chemical resistance and adhesion properties. Research has shown that it can improve the durability of coatings applied to various substrates .

Case Study 1: Anticancer Research

In a recent study, derivatives of this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to its structure could enhance its potency as an anticancer agent.

Case Study 2: Polymer Development

A research team investigated the use of this compound in formulating polyamide-based composites. They reported improved thermal properties and mechanical strength compared to traditional formulations, demonstrating its potential in advanced material applications.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes critical differences between 4-(2-Phenylpropan-2-yl)aniline hydrochloride and its structural analogs:

*Purity inferred from similarity ranking in .

Key Observations:

- Steric and Electronic Effects : The bulky 2-phenylpropan-2-yl group in the target compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like cyclopropyl .

- Solubility : Hydrochloride salts (e.g., target compound, 4-cyclopropylaniline HCl) exhibit improved aqueous solubility compared to free bases (e.g., 2-chloro-4-(propan-2-yloxy)aniline) .

- Stability : The hydrochloride form enhances stability during storage and synthesis, whereas methallyloxy-substituted analogs (e.g., {4-[(2-methylpropenyl)oxy]phenyl}amine HCl) have been discontinued due to instability .

Research Findings and Challenges

- Reactivity Limitations : The steric bulk of the 2-phenylpropan-2-yl group in the target compound slows down electrophilic aromatic substitution, necessitating harsh reaction conditions .

- Synthetic Optimization : Recent studies focus on improving the yield of the target compound via microwave-assisted synthesis, reducing reaction times by 40% .

準備方法

Direct Synthesis via Reductive Amination and Hydrogenation

One of the primary approaches to synthesize 4-(2-phenylpropan-2-yl)aniline hydrochloride involves reductive amination or hydrogenation of nitrile or related precursors under catalytic hydrogenation conditions.

- Starting Material: 2-Phenylpropionitrile or related nitriles.

- Catalyst: 5% Palladium on activated carbon.

- Solvent: Ethanol and water mixture.

- Conditions: Hydrogen gas atmosphere at 75–78 psi pressure, temperature range 50–64 °C.

- Acid: Concentrated hydrochloric acid (12M) to form the hydrochloride salt in situ.

- Reaction Time: Approximately 3 hours.

- Workup: Filtration to remove catalyst, concentration under reduced pressure, precipitation with methyl tert-butyl ether (MTBE), filtration, and drying.

- Yield: Approximately 76.2% of the hydrochloride salt as a white powder.

- Characterization: ^1H NMR confirms the structure with aromatic and aliphatic proton signals consistent with the target compound.

This method is robust and scalable, suitable for industrial production due to its straightforward hydrogenation step and direct formation of the hydrochloride salt.

Synthetic Route via Substituted Aniline Derivatives and Protection-Deprotection Strategies

Another synthetic approach involves functionalizing aniline derivatives with bulky alkyl groups such as 2-phenylpropan-2-yl substituents through multi-step organic synthesis:

- Step 1: Protection of amino groups using tert-butoxycarbonyl (Boc) protecting groups to prevent side reactions.

- Step 2: Alkylation or acylation of the aromatic ring or side chain using appropriate reagents (e.g., phenylpropyl bromides or related electrophiles).

- Step 3: Removal of Boc protecting groups under acidic conditions to liberate the free amine.

- Step 4: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.

This method allows for precise control over substitution patterns and is often used when preparing derivatives or analogs for structure-activity relationship studies. It typically involves reagents such as PyBop, DIEA, and solvents like dichloromethane, with reactions conducted under nitrogen atmosphere to avoid oxidation.

Industrial Scale-Up and Optimization

In industrial settings, production of compounds related to this compound often employs optimized reaction conditions to improve yield and reduce costs:

- Continuous Flow Reactors: Enable better control of reaction parameters, heat transfer, and mixing, leading to consistent product quality.

- Automated Systems: For reagent addition and monitoring, minimizing human error.

- Reaction Optimization: Includes adjusting temperature, pressure, catalyst loading, and reaction time to maximize yield and purity.

- Purification: Crystallization from solvents such as MTBE or ethanol-water mixtures to isolate the hydrochloride salt with high purity.

These methods are adapted from related amine syntheses, emphasizing the importance of scalable and reproducible conditions.

Summary Table of Preparation Methods

| Method No. | Synthetic Approach | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Catalytic Hydrogenation of Nitriles | 5% Pd/C, H2 (75-78 psi), EtOH/H2O, HCl (12M), 50-64 °C, 3 h | 76.2 | Direct formation of hydrochloride salt, scalable |

| 2 | Protection-Deprotection Route | Boc protection, PyBop, DIEA, CH2Cl2, acid deprotection | Variable | Allows selective substitution, multi-step |

| 3 | Industrial Continuous Flow | Optimized temperature, pressure, automated reagent feed | High | Enhanced reproducibility and cost-effectiveness |

Research Findings and Reaction Analysis

Catalytic Hydrogenation: The use of palladium on carbon catalyst under mild hydrogen pressure effectively reduces nitrile groups to primary amines, which can be protonated to form stable hydrochloride salts. The reaction is typically conducted in ethanol-water mixtures to balance solubility and catalyst activity.

Protection Strategies: Boc protection of amino groups is a standard method to prevent side reactions during alkylation or acylation steps. The Boc group is stable under neutral and basic conditions but can be removed under mild acidic conditions to yield the free amine.

Reaction Optimization: Studies show that reaction temperature and time critically influence yield. For example, maintaining temperature around 50 °C during hydrogenation optimizes conversion without side reactions. In multi-step syntheses, solvent choice and reagent stoichiometry are key for high purity and yield.

Purification: Precipitation of the hydrochloride salt using methyl tert-butyl ether is effective for isolating the product as a crystalline solid, facilitating filtration and drying.

Q & A

Q. What methodologies assess the compound’s interaction with biological macromolecules (e.g., DNA)?

- Methodological Answer : Use UV-Vis titration and fluorescence quenching to study binding constants (Kₐ) with DNA. For example, mix the compound with calf thymus DNA in Tris-HCl buffer (pH 7.4) and monitor hypochromism at 260 nm. Competitive binding assays with ethidium bromide confirm intercalation vs. groove-binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。